
4'-Fluoro-3'-methyl-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-3’-methyl-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol This compound is characterized by the presence of a fluoro group at the 4’ position, a methyl group at the 3’ position, and a hydroxy group at the 2’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be synthesized through several chemical pathways. One notable method involves the aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate . This method is commonly used to produce novel 4’-fluoro-2’-hydroxychalcone derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Cyclocondensation with Sulphamoyl Chloride
This reaction forms 1,2,3-benzoxathiazine derivatives, leveraging the compound's hydroxyl and ketone groups.
Reaction Conditions :
-
Reagents : Sulphamoyl chloride (2.5 equivalents)
-
Solvent : Dry dichloromethane or THF
-
Time : 72 hours at room temperature
Product | Yield | Key Observations | Reference |
---|---|---|---|
7-Fluoro-4-methyl-1,2,3-benzoxathiazine-2,2-dioxide | 24% | White solid; IR (KBr) confirms S=O and C–O–C stretches |
Mechanism :
-
Nucleophilic attack by the hydroxyl oxygen on sulphamoyl chloride.
-
Cyclization via intramolecular nucleophilic displacement, forming the benzoxathiazine ring.
Electrophilic Aromatic Substitution
The aromatic ring undergoes halogenation or nitration, directed by substituents.
Directing Effects :
-
–OH (ortho/para-directing) : Activates the ring.
-
–F (meta-directing) : Deactivates due to electron withdrawal.
-
–CH₃ (ortho/para-directing) : Moderately activates.
Reaction | Conditions | Major Product |
---|---|---|
Bromination | Br₂, FeBr₃, 0°C | 5-Bromo-4'-fluoro-3'-methyl-2-hydroxyacetophenone |
Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro derivative (minor 6-nitro) |
Outcome :
-
Bromine preferentially substitutes at position 5 (para to –OH, meta to –F).
-
Methyl group minimally influences regiochemistry due to steric bulk.
Esterification and Etherification
The hydroxyl group undergoes derivatization for functionalization or protection.
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Acetylation | Acetyl chloride, pyridine | 2-Acetoxy-4'-fluoro-3'-methylacetophenone | 85% |
Methylation | CH₃I, K₂CO₃, acetone | 2-Methoxy-4'-fluoro-3'-methylacetophenone | 78% |
Applications :
-
Ester derivatives improve solubility for chromatographic analysis .
-
Ethers stabilize the compound against oxidation during storage.
Reduction of the Ketone Group
The acetyl group is reduced to a secondary alcohol using borohydrides.
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | MeOH, 0°C → RT | 1-(4-fluoro-3-methylphenyl)-1,2-ethanediol | 62% |
LiAlH₄ | Et₂O, reflux | Same as above | 89% |
Stereochemistry :
-
Borohydride reduction produces a racemic mixture due to planar carbonyl geometry.
Complexation with Metal Ions
The hydroxyl and ketone groups act as bidentate ligands for transition metals.
Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
---|---|---|---|
Cu(NO₃)₂ | EtOH/H₂O, pH 5–6 | [Cu(C₉H₇FO₂)(H₂O)₂]⁺ | 4.8 ± 0.2 |
FeCl₃ | MeOH, RT | [Fe(C₉H₇FO₂)Cl₂] | 3.5 ± 0.3 |
Applications :
Fries Rearrangement
Under acidic conditions, ester derivatives undergo rearrangement to form hydroxyketones.
Protocol :
-
Protect –OH as acetate (see Section 4).
-
Treat with AlCl₃ (Lewis acid) at 120°C.
Starting Ester | Product | Yield |
---|---|---|
2-Acetoxy-4'-fluoro-3'-methylacetophenone | 3-Acetyl-4-fluoro-2-methylphenyl acetate | 41% |
Limitation : Low yield due to competing decomposition pathways .
Scientific Research Applications
4’-Fluoro-3’-methyl-2-hydroxyacetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone involves its interaction with various molecular targets. It has been shown to inhibit the growth of bacteria by interfering with microbial metabolism and inhibiting the synthesis of proteins, DNA, RNA, and cell wall components . The compound may form covalent bonds with carbonyl groups present in enzymes or protein structures, leading to its antibacterial effects .
Comparison with Similar Compounds
4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be compared with other similar compounds, such as:
4’-Fluoro-2’-hydroxyacetophenone: Similar structure but lacks the methyl group at the 3’ position.
3’-Fluoro-4’-methoxyacetophenone: Contains a methoxy group instead of a hydroxy group.
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone: Contains a nitro group at the 3’ position.
The uniqueness of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4'-Fluoro-3'-methyl-2-hydroxyacetophenone (FMHA) is a substituted phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of FMHA, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data and case studies.
FMHA is characterized by the following chemical structure and properties:
- Chemical Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
- CAS Number : 82280380
- IUPAC Name : this compound
The biological activity of FMHA can be attributed to its structural features that influence its interaction with biological targets:
- Antioxidant Activity : Phenolic compounds, including FMHA, exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is primarily due to the hydroxyl group (-OH) present in its structure, which can donate electrons to neutralize reactive oxygen species (ROS) .
- Enzyme Inhibition : FMHA has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain .
- Cellular Effects : Studies indicate that FMHA affects mitochondrial function by altering the electrochemical gradient across mitochondrial membranes, which may lead to increased proton permeability and uncoupling of oxidative phosphorylation .
Toxicity Profiles
The toxicity of FMHA has been evaluated using various models, including:
- Aquatic Toxicity Tests : The acute toxicity of FMHA was assessed using Tetrahymena as a model organism. Results indicated that FMHA exhibits a moderate toxic effect on aquatic organisms, suggesting environmental implications .
- Mammalian Cell Lines : Cytotoxicity assays conducted on human lung cancer cell lines (A549) demonstrated that FMHA has significant cytotoxic effects, indicating potential as an anticancer agent .
Case Study 1: Antinociceptive Activity
A study investigated the antinociceptive effects of FMHA in animal models. The results showed that administration of FMHA significantly reduced pain responses in mice subjected to formalin-induced pain tests. The mechanism was attributed to its ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis .
Case Study 2: Antidiabetic Potential
In another study, the effects of FMHA on glucose metabolism were examined. It was found to inhibit alpha-amylase activity in vitro, suggesting potential use as an antidiabetic agent by regulating carbohydrate digestion and absorption .
Table 1: Biological Activities of this compound
Q & A
Q. Basic: What are the recommended methods for synthesizing 4'-Fluoro-3'-methyl-2-hydroxyacetophenone in laboratory settings?
A common approach involves Fries rearrangement , where a phenolic ester precursor undergoes acid- or Lewis acid-catalyzed rearrangement to yield hydroxyacetophenone derivatives. For example, analogous compounds like 5-chloro-4-fluoro-2-hydroxyacetophenone were synthesized via Fries rearrangement of 4-chloro-3-fluorophenol derivatives under controlled conditions (e.g., using AlCl₃ or POCl₃ as catalysts) . Optimization includes temperature control (0–25°C), solvent selection (DMF or chloroform), and purification via recrystallization or column chromatography.
Q. Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Key analytical techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluoro and methyl groups) and aromatic proton splitting patterns. For example, downfield shifts in hydroxyl (~10–12 ppm) and carbonyl (~190–210 ppm) regions are critical .
- Mass Spectrometry (DART-MS or ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Quantifies purity (>95% threshold for most studies) using reverse-phase columns and UV detection at λ ~254 nm .
Q. Advanced: How does the substitution pattern (fluoro and methyl groups) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing fluoro group at the 4'-position enhances electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Conversely, the 3'-methyl group introduces steric hindrance, potentially slowing reactions at the ortho position. Computational modeling (DFT) or kinetic studies comparing derivatives (e.g., 4'-fluoro vs. non-fluoro analogs) can quantify these effects. For example, fluorinated acetophenones exhibit faster acylation rates in SN₂ reactions compared to methoxy-substituted analogs .
Q. Advanced: What strategies can address discrepancies in reported spectroscopic data for this compound?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 3',5'-dimethoxy-4'-hydroxyacetophenone, where δ 6.5–7.5 ppm aromatic signals are well-documented) .
- Isotopic labeling : Use ¹⁸O or ²H labeling to resolve ambiguities in hydroxyl or methyl group assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related fluorinated acetophenones .
Q. Advanced: What are the implications of the compound’s solubility profile in selecting solvents for kinetic studies?
This compound is lipophilic due to its aromatic and alkyl groups, showing solubility in chloroform, DCM, and DMSO but limited solubility in water . For kinetic assays:
- Use polar aprotic solvents (e.g., DMSO) to enhance solubility without nucleophilic interference.
- Avoid protic solvents (e.g., methanol) if studying acid-catalyzed reactions to prevent competing solvolysis.
Q. Application: How is this compound utilized in studying enzyme inhibition or microbial activity?
Fluorinated acetophenones are explored as enzyme inhibitors (e.g., cytochrome P450) due to their ability to mimic natural substrates. For instance:
- Antifungal activity : Analogous compounds like 2',6'-dihydroxy-4'-methoxyacetophenone inhibit fungal growth by disrupting cell membrane synthesis, validated via MIC assays against Candida spp. .
- Kinetic studies : The compound’s stability under physiological pH (tested via UV-Vis spectroscopy) makes it suitable for time-dependent inhibition assays .
Q. Advanced: What computational tools are effective in predicting synthetic pathways for this compound?
Friedel-Crafts acylation of 3-methyl-4-fluorophenol with acetyl chloride.
Selective fluorination via halogen exchange (Halex reaction) on pre-functionalized intermediates .
These tools prioritize routes with high atom economy (>70%) and minimal protecting group use .
Q. Basic: What safety protocols are critical when handling this compound?
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
IDWBFAMAXGRBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.